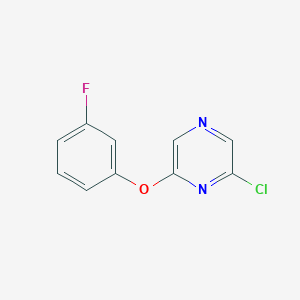

2-Chloro-6-(3-fluorophenoxy)pyrazine

説明

特性

IUPAC Name |

2-chloro-6-(3-fluorophenoxy)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClFN2O/c11-9-5-13-6-10(14-9)15-8-3-1-2-7(12)4-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIMYUIDWIBADAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OC2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40704858 | |

| Record name | 2-Chloro-6-(3-fluorophenoxy)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

894416-95-6 | |

| Record name | 2-Chloro-6-(3-fluorophenoxy)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

General Synthetic Strategy

The synthesis of 2-chloro-6-(3-fluorophenoxy)pyrazine primarily involves the substitution of one chlorine atom in 2,6-dichloropyrazine by 3-fluorophenol under basic conditions. This is a classic nucleophilic aromatic substitution (SNAr) on the pyrazine ring, where the electron-deficient heterocycle facilitates substitution by phenolate anions.

Detailed Preparation Method

- 2,6-Dichloropyrazine

- 3-Fluorophenol

- Potassium tert-butoxide (base)

- Solvent: N,N-Dimethylformamide (DMF)

- Inert atmosphere (e.g., nitrogen or argon)

- Temperature: Approximately 90 °C

- Reaction Time: Around 5 hours

- Atmosphere: Inert to prevent oxidation or side reactions

- Formation of Phenolate Anion: 3-Fluorophenol is deprotonated by potassium tert-butoxide to generate the nucleophilic phenolate ion.

- Nucleophilic Substitution: The phenolate attacks the 6-position chlorine of 2,6-dichloropyrazine, displacing chloride and forming the this compound.

- Workup and Purification: After completion, the reaction mixture is cooled, and the product is isolated by standard methods such as extraction, recrystallization, or chromatography.

Yield: Approximately 92% under optimized conditions.

Reference: Niculescu-Duvaz et al. described this synthesis in the Journal of Medicinal Chemistry (2008), highlighting the use of potassium tert-butylate in DMF at 90 °C for 5 hours under inert atmosphere to achieve high yield and purity.

Reaction Parameters and Optimization

| Parameter | Condition | Notes |

|---|---|---|

| Base | Potassium tert-butoxide | Strong, non-nucleophilic base |

| Solvent | N,N-Dimethylformamide (DMF) | Polar aprotic solvent, stabilizes ions |

| Temperature | 90 °C | Moderate heating to promote substitution |

| Time | 5 hours | Sufficient for complete conversion |

| Atmosphere | Inert (N2 or Ar) | Prevents oxidation |

| Yield | 92% | High yield reported |

Mechanistic Insights

- The pyrazine ring is electron-deficient due to the nitrogen atoms, which activates the chlorine substituents towards nucleophilic aromatic substitution.

- The phenolate ion formed from 3-fluorophenol is a strong nucleophile that selectively displaces the chlorine at the 6-position.

- The reaction proceeds via a Meisenheimer complex intermediate, which collapses to expel chloride ion.

- The remaining chlorine at the 2-position remains intact, allowing further functionalization if desired.

Comparative Notes on Related Syntheses

While direct synthesis of this compound is well-documented as above, related pyrazine derivatives are often prepared by similar nucleophilic aromatic substitution methods starting from dichloropyrazines and various phenols. The choice of base, solvent, and temperature can influence yield and selectivity.

Additional Considerations

- Purity and Characterization: The product is typically characterized by NMR, GC, and melting point analysis to confirm structure and purity.

- Scale-up Potential: The described method uses readily available reagents and mild conditions, making it suitable for scale-up in industrial settings.

- Environmental and Safety Notes: Use of DMF requires appropriate handling due to toxicity; inert atmosphere minimizes side reactions.

Summary Table of Preparation Method

| Step | Description | Conditions/Notes |

|---|---|---|

| Reactants | 2,6-Dichloropyrazine + 3-Fluorophenol | Molar ratio typically 1:1 |

| Base | Potassium tert-butoxide | Strong base for phenolate formation |

| Solvent | N,N-Dimethylformamide (DMF) | Polar aprotic |

| Temperature | 90 °C | Moderate heating |

| Reaction Time | 5 hours | Ensures completion |

| Atmosphere | Inert (N2 or Ar) | Prevents oxidation |

| Workup | Cooling, extraction, purification | Recrystallization or chromatography |

| Yield | ~92% | High yield under optimized conditions |

化学反応の分析

Types of Reactions: 2-Chloro-6-(3-fluorophenoxy)pyrazine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazines, while oxidation and reduction reactions can modify the functional groups present on the compound.

科学的研究の応用

Chemistry: 2-Chloro-6-(3-fluorophenoxy)pyrazine is used as a building block in organic synthesis. It is employed in the synthesis of more complex molecules and in the development of new chemical reactions.

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It serves as a precursor for the synthesis of various bioactive molecules and pharmaceutical agents.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique structural features make it valuable in the development of new materials and products.

作用機序

The mechanism of action of 2-Chloro-6-(3-fluorophenoxy)pyrazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity. The exact pathways involved can vary based on the specific biological context and the nature of the target.

類似化合物との比較

Structural Analogues and Physicochemical Properties

The following table compares 2-Chloro-6-(3-fluorophenoxy)pyrazine with structurally related pyrazines:

Key Observations :

- Cyclohexyloxy and piperazinyl groups improve solubility in hydrophobic environments .

- Molecular Weight : Heavier derivatives (e.g., methylsulfonyl-piperidinylmethyl) may exhibit slower metabolic clearance, favoring therapeutic applications .

Pharmacological and Functional Properties

- Antimicrobial Activity: Pyrazines with electron-withdrawing groups (e.g., trifluoromethyl) show enhanced antimicrobial effects, as seen in cocoa-derived analogs . However, this compound’s activity remains unconfirmed.

- Sodium Channel Blockade: Analogs like 3,5-diamino-6-chloro-N-(N-(4-phenylbutyl)carbamimidoyl)pyrazine-2-carboxamide are patented for treating cystic fibrosis via sodium channel modulation .

- Semiconductor Applications: Pyrazine-acene ribbons with rectilinear fused rings exhibit n-type semiconductor properties, though fluorophenoxy derivatives are untested in this context .

生物活性

2-Chloro-6-(3-fluorophenoxy)pyrazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazine core substituted with a chlorine atom at the 2-position and a 3-fluorophenoxy group at the 6-position. This specific substitution pattern is crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyrazine compounds, including this compound, exhibit notable antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of various bacteria and fungi. For instance, compounds with halogen substitutions often demonstrate enhanced antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Pyrazine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | X µg/mL |

| S. aureus | Y µg/mL | |

| Similar Pyrazine Derivative | A. niger | Z µg/mL |

(Note: Specific MIC values for this compound were not available in the search results but can be filled in based on experimental data.)

Antiviral Activity

The compound has also been investigated for its antiviral properties. Research on structurally similar compounds suggests that they can inhibit viral replication, particularly in the context of HIV-1 . The presence of halogen atoms can enhance the interaction with viral proteins, leading to increased antiviral efficacy.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The mechanism may involve:

- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in cell cycle regulation and viral replication.

- Modulation of Signaling Pathways: The compound may affect pathways related to inflammation and immune response, contributing to its antimicrobial and antiviral effects.

Case Studies and Research Findings

- Anticancer Properties: Some studies indicate that pyrazine derivatives can induce apoptosis in cancer cells by disrupting cellular signaling pathways. For instance, a derivative exhibited significant cytotoxicity against various cancer cell lines, suggesting that the chloro and fluorine substitutions play a role in enhancing this activity .

- Chemical Biology Applications: The compound has been utilized as a chemical probe to study biological pathways and enzyme-substrate interactions, highlighting its versatility in research applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-6-(3-fluorophenoxy)pyrazine, and how can reaction conditions be optimized for reproducibility?

- Methodology : Microwave-assisted nucleophilic aromatic substitution (SNAr) is effective for introducing phenoxy groups to pyrazine cores. For analogous compounds (e.g., 2-chloro-6-(cyclopentyloxy)pyrazine), NaH in THF under microwave irradiation (50°C, 10 min) achieves near-quantitative yields . Key parameters include:

- Precursor stoichiometry (e.g., 1:1.1 ratio of 2,6-dichloropyrazine to nucleophile).

- Solvent polarity (THF enhances reactivity over DMF for fluorinated phenols).

- Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient).

Q. Which spectroscopic and computational methods are most reliable for characterizing the electronic structure of this compound?

- Experimental : UV-Vis spectroscopy (S→S transitions in pyrazine derivatives, ~300–350 nm) and time-resolved fluorescence for excited-state dynamics .

- Computational : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis set models S/S state couplings. Multi-configuration time-dependent Hartree (MCTDH) methods track vibrational modes (e.g., 24-mode pyrazine models) .

- Cross-Validation : Compare computed absorption spectra (MCTDH) with experimental data to resolve discrepancies in vibronic coupling .

Advanced Research Questions

Q. How does the fluorophenoxy substituent influence the compound’s electronic properties and catalytic performance in heterogeneous systems?

- Electrophilicity Tuning : Fluorine’s electron-withdrawing effect increases pyrazine’s electrophilicity, enhancing oxygen reduction reaction (ORR) rates in graphite-conjugated pyrazines (GCPs). Substituent Hammett constants (σ) correlate with catalytic activity (e.g., 70-fold rate increase for electron-deficient groups) .

- Surface Interactions : In GCPs, edge-plane conjugation stabilizes pyrazine radicals, confirmed by XAS and cyclic voltammetry. Compare with molecular analogs (inactive under identical conditions) to isolate heterogeneous effects .

Q. What intermolecular interactions dominate the binding of this compound to protein targets, and how can these be exploited in drug design?

- Key Interactions :

- Hydrogen Bonding : Pyrazine N-atoms act as acceptors (e.g., to backbone amides in kinases).

- π-Stacking : Fluorophenoxy groups engage in edge-to-face interactions with aromatic residues (e.g., Phe in CB1 receptors) .

Q. How do electronic energy transfer mechanisms affect the photophysical behavior of this compound in condensed phases?

- Phosphorescence Quenching : Proximity to metallic surfaces (e.g., silver) reduces lifetime (τ) from ~100 µs (isolated) to <10 µs (3 Å separation) due to Förster resonance energy transfer (FRET). Model via CPS theory with adjustable τ parameters .

- Matrix Effects : In benzene matrices, fluorescence/phosphorescence energies shift by ~0.3 eV vs. gas phase. Use TD-DFT with polarizable continuum models (PCM) to simulate solvent effects .

Data Contradiction and Resolution

Q. Discrepancies observed in catalytic activity between computational predictions and experimental results for pyrazine-based electrocatalysts—how to reconcile?

- Case Study : GCPs show higher ORR activity than DFT-predicted. Resolution:

- Surface Defects : Edge-plane graphitic defects (e.g., vacancies, dopants) lower activation barriers unaccounted in idealized models .

- Solvent Effects : Aqueous electrolytes stabilize transition states (e.g., *OOH intermediates) differently from gas-phase calculations .

- Mitigation : Combine ab initio molecular dynamics (AIMD) with explicit solvent models to refine free-energy landscapes.

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。